(S)-2-(Benzyl-Cbz-amino)propanoic Acid
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Overview
Description
(S)-2-(Benzyl-Cbz-amino)propanoic Acid is a chiral amino acid derivative commonly used in organic synthesis and pharmaceutical research. The compound features a benzyl group and a carbobenzyloxy (Cbz) protecting group, which are often utilized to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzyl-Cbz-amino)propanoic Acid typically involves the protection of the amino group of an amino acid with a Cbz group, followed by the introduction of a benzyl group. Common reagents include benzyl chloroformate for the Cbz protection and benzyl bromide for the benzylation. Reaction conditions often involve basic environments, such as the use of sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Benzyl-Cbz-amino)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can remove the Cbz protecting group, revealing the free amino group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the Cbz group.
Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce free amino acids.
Scientific Research Applications
(S)-2-(Benzyl-Cbz-amino)propanoic Acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(Benzyl-Cbz-amino)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and Cbz groups can influence the compound’s binding affinity and specificity, affecting its biological activity. Pathways involved may include enzymatic catalysis and signal transduction.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Boc-amino)propanoic Acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
(S)-2-(Fmoc-amino)propanoic Acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
(S)-2-(Benzyl-amino)propanoic Acid: Lacks the Cbz protecting group.
Uniqueness
(S)-2-(Benzyl-Cbz-amino)propanoic Acid is unique due to its combination of benzyl and Cbz groups, which provide specific steric and electronic properties. These characteristics can enhance its stability and reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Biological Activity
(S)-2-(Benzyl-Cbz-amino)propanoic acid, a derivative of amino acids, has garnered attention due to its notable biological activities. This compound is characterized by its unique structure, which includes a benzyl group and a carbobenzyloxy (Cbz) protecting group on the amino group. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Biological Activities
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Antioxidant Activity :
- Studies have shown that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various biological systems.
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Neuroprotective Effects :
- Research indicates that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and apoptosis.
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Anti-inflammatory Properties :
- The compound has been observed to inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This activity may be linked to its ability to affect signaling pathways related to inflammation.
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Anticancer Potential :
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Mechanistic studies are ongoing to elucidate its effects on tumor growth and metastasis.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as the NF-kB and MAPK pathways, which are critical in inflammation and cancer progression.
- Interaction with Receptors : It potentially interacts with various receptors involved in neurotransmission and cellular signaling, contributing to its neuroprotective and anti-inflammatory effects.
- Inhibition of Enzymatic Activity : The compound might inhibit certain enzymes involved in oxidative stress and inflammatory responses.
Case Studies
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Neuroprotection in Animal Models :
- In a study involving rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to control groups.
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Cancer Cell Line Studies :
- In vitro studies demonstrated that treatment with this compound led to a decrease in cell viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction.
Data Tables
Properties
Molecular Formula |
C18H19NO4 |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-[benzyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C18H19NO4/c1-14(17(20)21)19(12-15-8-4-2-5-9-15)18(22)23-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,21) |
InChI Key |
GCDGMDIWXSBHQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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